Boc-2-nitro-L-phenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

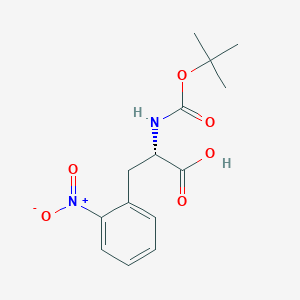

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939932 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185146-84-3 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of Boc-2-nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-L-phenylalanine is a pivotal, non-canonical amino acid derivative that serves as a cornerstone in modern peptide chemistry and protein engineering. Its unique structural features, namely the tert-butyloxycarbonyl (Boc) protecting group and the ortho-nitro-substituted phenyl ring, impart functionalities that are instrumental in the synthesis of complex biomolecules and the development of sophisticated biological tools. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) for the introduction of photocleavable moieties within polypeptide chains. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and development.

The principal utility of incorporating a 2-nitrophenylalanine (2-NPA) residue into a peptide or protein is to render the polypeptide backbone susceptible to cleavage upon irradiation with UV light.[1] This process, known as photocleavage, allows for precise spatial and temporal control over the integrity of a peptide or protein, enabling a wide array of applications in cell biology, pharmacology, and materials science. This compound is the key building block for the chemical synthesis of such photosensitive biomolecules.

Core Applications

The primary application of this compound is as a precursor for the incorporation of the photocleavable amino acid 2-nitrophenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] Once incorporated, the 2-NPA residue allows for the light-induced cleavage of the peptide backbone.[1] This functionality is leveraged in several advanced research areas:

-

Photocage-Release Systems: Peptides and proteins can be "caged" in an inactive form and released at a specific time and location through light activation. This is particularly useful for studying dynamic cellular processes.

-

Drug Delivery and Activation: Therapeutic peptides can be designed to be activated only at the target site by applying light, potentially reducing off-target effects.

-

Protein Engineering and Manipulation: The ability to cleave a protein at a specific site allows for the controlled activation or deactivation of its function, facilitating the study of protein structure-function relationships.[1]

-

Biomaterials Science: Photocleavable peptides can be incorporated into hydrogels and other biomaterials to create light-sensitive materials that can be degraded or modified on demand.[2]

Quantitative Data Summary

The efficiency of the photocleavage process is a critical parameter for its application. The following table summarizes key quantitative data related to the photocleavage of peptides containing 2-nitrophenylalanine.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation | [1] |

| Model Peptide Cleavage Yield | >95% | 10 μM peptide in PBS (pH 7.4), 365 nm irradiation | [1] |

| Protein Cleavage Yield (in vitro) | 22 ± 5% | T4 Lysozyme with biosynthetically incorporated 2-NPA, 60 min irradiation (>300 nm) | [1] |

| Maximum Protein Cleavage Efficiency | ~30% | Biosynthetically incorporated 2-NPA in proteins | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-NPA-Containing Peptide using this compound

This protocol outlines the manual Boc-SPPS strategy for incorporating a this compound residue into a peptide chain.

Materials:

-

Boc-protected amino acids (including this compound)

-

Merrifield or PAM resin

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 2-5 minutes. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling (for this compound):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, extended coupling times may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a "double coupling" by repeating step 4 with fresh reagents.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

In a specialized apparatus, treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., a mixture of anisole and thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, and collect by filtration or centrifugation.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photocleavage of a 2-NPA-Containing Peptide

This protocol is adapted from Peters et al. (2009) for the photocleavage of a purified peptide containing a 2-NPA residue.[1]

Materials:

-

Purified 2-NPA-containing peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-power mercury arc lamp (e.g., Oriel 500W)

-

Band-pass filter for 365 nm

-

Quartz cuvette

-

RP-HPLC system for analysis

Procedure:

-

Sample Preparation: Prepare a 10 μM solution of the 2-NPA-containing peptide in PBS (pH 7.4).

-

Irradiation:

-

Place the peptide solution in a quartz cuvette.

-

Irradiate the sample with 365 nm light using a high-power mercury arc lamp equipped with a 365 nm band-pass filter. The duration of irradiation will depend on the lamp power and the desired extent of cleavage. For a model peptide, significant cleavage is observed within minutes.[1]

-

-

Analysis:

-

Analyze the irradiated sample by RP-HPLC to separate the cleavage products from the uncleaved peptide.

-

Collect the fractions and confirm the identity of the cleavage products by mass spectrometry.

-

Biosynthetic Incorporation of 2-Nitrophenylalanine into Proteins

This protocol provides an overview of the genetic encoding of 2-NPA in E. coli.

Principle: An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate 2-NPA in response to an amber stop codon (TAG) introduced at the desired site in the gene of interest.[1]

Procedure Outline:

-

Plasmid System: Co-transform E. coli with two plasmids:

-

A plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase and the corresponding suppressor tRNA.

-

A plasmid encoding the target protein with a TAG codon at the desired incorporation site.

-

-

Cell Culture:

-

Grow the transformed E. coli in a minimal medium supplemented with the appropriate antibiotics and 1 mM 2-nitrophenylalanine.

-

-

Protein Expression: Induce the expression of the target protein (e.g., with arabinose for a pBAD promoter).

-

Purification: Purify the full-length protein containing 2-NPA using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Photocleavage: The purified protein can then be subjected to photocleavage as described in the protocol above.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the solid-phase synthesis of a photocleavable peptide.

Caption: Experimental workflow for the photocleavage of a 2-NPA-containing peptide.

Caption: Proposed mechanism for the photocleavage of a 2-NPA-containing peptide.

Conclusion

This compound is an indispensable tool for the chemical biologist and peptide chemist. Its primary application in the synthesis of photocleavable peptides and proteins opens up a myriad of possibilities for the precise control of biological systems. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile amino acid into their experimental designs, paving the way for novel discoveries in drug development, cell biology, and beyond. Careful optimization of the synthesis and photocleavage conditions, as outlined herein, will be key to the successful implementation of this powerful technology.

References

An In-Depth Technical Guide to the Chemical Properties of Boc-2-nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-tert-butyloxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine). It is intended to be a valuable resource for professionals in research, chemical sciences, and drug development, offering detailed information on its synthesis, characteristics, and applications, particularly in peptide synthesis and as a photocleavable moiety.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the ortho position of the phenyl ring. This substitution imparts unique chemical properties that are leveraged in various synthetic applications.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3] |

| Molecular Weight | 310.3 g/mol | [1][2][3] |

| CAS Number | 185146-84-3 | [1][2][3] |

| Appearance | White or yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Solubility

While specific solubility data for this compound is not extensively published, peptides containing Boc-protected and hydrophobic amino acid residues generally exhibit the following solubility characteristics:

| Solvent | Expected Solubility |

| Water | Very low to insoluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very low to insoluble |

| Dimethyl Sulfoxide (DMSO) | High |

| Dimethylformamide (DMF) | High |

| Acetonitrile (ACN) | Moderate to High |

| Isopropanol (IPA) | Moderate |

It is always recommended to perform a solubility test on a small scale before dissolving the entire sample.

Synthesis and Purification

Representative Synthesis Protocol: Boc Protection of 2-nitro-L-phenylalanine

Materials:

-

2-nitro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate or dilute HCl

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane or Hexane

Procedure:

-

Dissolution: Dissolve 2-nitro-L-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dioxane or THF with an aqueous base.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is typically carried out at room temperature or cooled in an ice bath.

-

Reaction: Allow the reaction to stir for several hours or overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with a non-polar solvent like pentane or hexane to remove any unreacted Boc₂O.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a cold solution of potassium hydrogen sulfate or dilute HCl. This will precipitate the Boc-protected amino acid.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Spectral Data

Reference NMR Data

The following table presents reference ¹H and ¹³C NMR data for L-phenylalanine. These values can serve as a basis for interpreting the spectra of its derivatives.

¹H NMR Spectral Data for L-Phenylalanine (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.37 | m | Aromatic protons |

| ~3.98 | t | α-H |

| ~3.27, ~3.11 | dd | β-CH₂ |

¹³C NMR Spectral Data for L-Phenylalanine (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.8 | C=O (Carboxyl) |

| ~137.8 | Aromatic C (quaternary) |

| ~132.1, ~131.8, ~130.4 | Aromatic CH |

| ~58.7 | α-C |

| ~39.1 | β-C |

Note: The presence of the Boc group in this compound would introduce a characteristic signal in the ¹H NMR spectrum around 1.4 ppm (singlet, 9H) for the tert-butyl protons and in the ¹³C NMR spectrum around 80 ppm (quaternary C) and 28 ppm (methyl C's). The nitro group at the ortho position will significantly affect the chemical shifts of the aromatic protons and carbons.

Applications in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), primarily due to the photocleavable nature of the 2-nitrobenzyl group.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is incorporated into a peptide sequence using standard coupling protocols. The Boc protecting group is removed under acidic conditions to allow for the coupling of the next amino acid.

General Boc-SPPS Cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.[4]

-

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid: Structure, Synthesis, and Applications in Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, commonly known as Boc-2-nitro-L-phenylalanine, is a crucial amino acid derivative in the field of peptide synthesis and medicinal chemistry.[1][2] The strategic placement of a nitro group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group imparts unique functionalities to this molecule.[1][2] This technical guide provides a comprehensive overview of its structure, a detailed experimental protocol for its synthesis, and a summary of its key applications, with a particular focus on its role in the development of photocleavable peptides. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and the development of novel therapeutic agents.

Chemical Structure and Properties

(S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid is a derivative of the amino acid L-phenylalanine. The key structural features include:

-

L-Configuration: The chiral center at the alpha-carbon has an (S)-configuration, which is the naturally occurring stereoisomer for most amino acids.

-

Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).

-

2-Nitro Group: A nitro group is substituted at the ortho (2-position) of the phenyl ring. This electron-withdrawing group can influence the electronic properties of the amino acid and serves as a key functional handle for specific applications, notably in photocleavage.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [6][7] |

| Molecular Weight | 310.30 g/mol | [6][7] |

| CAS Number | 185146-84-3 | [6][7] |

| Appearance | Off-white or white solid/powder | [7][8] |

| Purity (Typical) | ≥98% (HPLC) | [7] |

| Storage Temperature | 2-8°C | [7][8] |

Experimental Protocols

Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid

This protocol describes the N-protection of 2-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is adapted from standard procedures for the Boc protection of amino acids.[9][10]

Materials:

-

2-Nitro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Potassium hydrogen sulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-nitro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution. Stir the mixture at room temperature until a clear solution is obtained.

-

Addition of Boc₂O: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a 1 M KHSO₄ solution. A precipitate should form.

-

Extract the product into ethyl acetate (3 x volumes).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield pure (S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid as a white to off-white solid.

-

Applications in Peptide Synthesis

This compound is a valuable building block in the synthesis of bioactive peptides for pharmaceutical research and drug development.[1] Its unique structure allows for the introduction of specific functionalities into peptide chains.[1][2]

Incorporation into Bioactive Peptides

The compound is utilized in solid-phase peptide synthesis (SPPS) to incorporate a 2-nitrophenylalanine residue into a peptide sequence. This can be used to study structure-activity relationships, where the nitro group can modulate the peptide's biological activity or serve as a handle for further chemical modification.

Synthesis of Photocleavable Peptides

A significant application of this compound is in the synthesis of photocleavable peptides.[3][8] The 2-nitrophenylalanine residue, when incorporated into a peptide backbone, can induce cleavage of the adjacent peptide bond upon irradiation with UV light.[3][4][5] This allows for the spatial and temporal control of peptide activation or deactivation, a powerful tool in cell biology and drug delivery research.[3][5]

The photocleavage mechanism involves an intramolecular redox reaction initiated by the excitation of the nitro group, leading to the formation of a cinnoline derivative and cleavage of the peptide backbone.[3]

Experimental Workflow for Photocleavable Peptide Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis of a photocleavable peptide using this compound and its subsequent application.

Caption: Workflow for Photocleavable Peptide Synthesis and Application.

Signaling Pathways and Logical Relationships

The application of photocleavable peptides synthesized with this compound allows for the controlled release of bioactive peptide fragments. This can be used to study and manipulate signaling pathways with high precision. For instance, a caged (inactive) peptide that binds to a cell surface receptor can be introduced to a cellular system. Upon UV irradiation at a specific time and location, the peptide is cleaved, releasing the active fragment which can then bind to its receptor and initiate a downstream signaling cascade.

The logical relationship for this process is as follows:

Caption: Logical Flow of Photocleavage-Induced Signaling.

Conclusion

(S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid is a specialized amino acid derivative with significant utility in modern peptide chemistry. Its Boc-protected amine allows for seamless integration into standard solid-phase peptide synthesis workflows, while the ortho-nitro group on the phenyl ring provides a unique functionality for photocleavage applications. This enables researchers to design and synthesize peptides whose activity can be controlled with light, offering precise tools for studying biological processes and developing novel therapeutic strategies. The protocols and data presented in this guide are intended to facilitate the effective use of this versatile compound in advanced research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | C14H18N2O6 | CID 2761798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-2-nitro- L -phenylalanine 98 HPLC 185146-84-3 [sigmaaldrich.com]

- 8. BOC-L-2-NITROPHENYLALANINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Boc-2-nitro-L-phenylalanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine), a key building block in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Core Compound Data

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-Butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the 2-position of the phenyl ring.[1] The Boc group provides stability and facilitates controlled, stepwise peptide chain elongation, while the nitro group offers opportunities for further chemical modification.[1]

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 310.30 g/mol | [3][4] |

| CAS Number | 185146-84-3 | [1][3] |

| Appearance | White or yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely utilized in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS).[4] SPPS allows for the efficient assembly of a peptide chain on an insoluble resin support, simplifying the purification process at each step.[5][6][] The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain.

Experimental Protocol: Boc-SPPS Cycle for Incorporation of this compound

This protocol details a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Appropriate solid support resin (e.g., Merrifield, PAM, or MBHA resin) with the nascent peptide chain attached.

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Reaction vessel suitable for SPPS

Methodology:

-

Resin Swelling: The peptide-resin is initially swelled in DCM for 1-2 hours in the reaction vessel to ensure optimal accessibility of reactive sites.[5]

-

Boc Deprotection:

-

The swelled peptide-resin is treated with a solution of 50% TFA in DCM for approximately 30 minutes at room temperature to remove the N-terminal Boc protecting group.[5][8]

-

The resin is then thoroughly washed with DCM to remove residual TFA and the cleaved Boc-group byproducts.[5] This leaves the N-terminal amine as a trifluoroacetate salt.

-

-

Neutralization:

-

Coupling of this compound:

-

In a separate container, this compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF and adding a coupling reagent such as HBTU in the presence of DIEA.

-

This activated amino acid solution is then added to the reaction vessel containing the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin test.

-

-

Washing: After the coupling is complete, the resin is extensively washed with DMF and DCM to remove any unreacted amino acid and coupling byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[5]

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the cyclical nature of Boc-SPPS and the mechanism of Boc deprotection.

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Caption: Mechanism of TFA-mediated Boc deprotection.

References

A Technical Guide to Boc-L-Phe(2-NO2)-OH: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-2-nitrophenylalanine, commonly referred to as Boc-L-Phe(2-NO2)-OH, is a specialized amino acid derivative crucial in the field of peptide synthesis and medicinal chemistry. The incorporation of a nitro group at the ortho position of the phenylalanine side chain, combined with the acid-labile Boc protecting group on the α-amino group, offers unique opportunities for creating novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-Phe(2-NO2)-OH, with a focus on its appearance and stability, to aid researchers in its effective application.

Physicochemical Properties

Boc-L-Phe(2-NO2)-OH is typically a white to off-white solid powder.[1] Its chemical structure consists of an L-phenylalanine core with a tert-butoxycarbonyl (Boc) group attached to the alpha-amino group and a nitro (NO2) group substituted at the 2-position of the phenyl ring.

Data Presentation

A summary of the available quantitative data for Boc-L-Phe(2-NO2)-OH is presented in the table below. It is important to note that while some specific values are available, others are based on closely related compounds and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 310.30 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | Not explicitly stated for the 2-nitro isomer. For comparison, Boc-L-Phe-OH has a melting point of 85-87 °C. | |

| Solubility | Sparingly soluble in water.[1] Soluble in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), similar to other Boc-protected amino acids.[3] | |

| Storage Temperature | Room temperature or 2-8°C.[1][2] |

Stability and Handling

The stability of Boc-L-Phe(2-NO2)-OH is influenced by both the Boc protecting group and the nitro-substituted aromatic ring.

Boc Group Stability: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] Strong acids will lead to its cleavage, exposing the free amine. Therefore, exposure to acidic environments should be avoided during storage and handling unless deprotection is intended.

Nitro Aromatic Group Stability: The nitro group on the phenyl ring is generally stable under standard peptide synthesis conditions. However, it can be susceptible to reduction under certain catalytic hydrogenation conditions.

General Handling and Storage Recommendations:

-

Storage: To ensure long-term stability, Boc-L-Phe(2-NO2)-OH should be stored in a cool, dry place.[5] Recommended storage temperatures range from room temperature to 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption.

-

Handling: When handling the solid compound, it is advisable to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves and safety glasses, to avoid skin and eye irritation.[1] For weighing and transfer, minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol for Assessing Acid Stability of the Boc Group:

-

Sample Preparation: Dissolve a known concentration of Boc-L-Phe(2-NO2)-OH in a neutral organic solvent (e.g., Dichloromethane).

-

Acid Treatment: Aliquot the solution into several vials. To each vial, add a specific concentration of a strong acid (e.g., Trifluoroacetic acid - TFA). The concentrations of TFA could range from 1% to 50% in DCM.

-

Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by neutralization with a base (e.g., Diisopropylethylamine - DIPEA).

-

Analytical Monitoring: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (Boc-L-Phe(2-NO2)-OH) and the appearance of the deprotected product (H-L-Phe(2-NO2)-OH).

-

Data Analysis: Quantify the percentage of remaining Boc-protected compound at each time point to determine the rate of deprotection under different acidic conditions.

Logical Relationships in Peptide Synthesis

The primary application of Boc-L-Phe(2-NO2)-OH is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid into a growing peptide chain using the Boc/Bzl protection strategy.

This workflow diagram illustrates the sequential steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain on a solid support. The use of Boc-L-Phe(2-NO2)-OH as a building block allows for the site-specific incorporation of a 2-nitrophenylalanine residue into the peptide sequence.

References

An In-depth Technical Guide to Boc-2-nitro-L-phenylalanine (CAS 185146-84-3) for Researchers and Drug Development Professionals

Introduction: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-2-nitro-L-phenylalanine, is a specialized amino acid derivative crucial in the field of peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a nitro group on the phenyl ring, imparts specific functionalities that are highly valuable in the design and synthesis of novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of its properties, synthesis applications, and suppliers for professionals engaged in drug discovery and development.

Core Properties of this compound

This compound is a white to off-white or yellow powder.[1] Key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 185146-84-3 | [2][3] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [2] |

| Molecular Weight | 310.30 g/mol | [2] |

| Appearance | White to off-white or yellow powder | [1] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Solubility | Soluble in common organic solvents like DCM, DMF, and NMP. | [4] |

| Synonyms | Boc-L-Phe(2-NO2)-OH, Boc-o-nitro-L-Phe-OH, (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | [1] |

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[2][3] The Boc group serves as a temporary protecting group for the N-terminus, which can be removed under moderately acidic conditions, while the nitro-functionalized phenyl ring offers unique opportunities for post-synthesis modifications and the introduction of photolabile properties.

Role in Boc-SPPS

This compound is seamlessly integrated into the standard Boc-SPPS workflow. The Boc protecting group is stable to the basic and nucleophilic conditions used for peptide bond formation but is readily cleaved by acids like trifluoroacetic acid (TFA).[5] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Photolabile Peptides

A significant application of incorporating 2-nitrophenylalanine into a peptide sequence is the generation of "caged" peptides. The nitrobenzyl moiety is a well-known photolabile protecting group.[6] Upon irradiation with UV light (typically around 365 nm), the peptide backbone can be cleaved at the site of the 2-nitrophenylalanine residue.[7] This allows for the spatiotemporal control of peptide or protein activation or deactivation in biological systems, a powerful tool for studying cellular signaling pathways and protein function.[7][8]

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle using this compound:

This protocol outlines a single cycle of deprotection and coupling for the addition of this compound to a resin-bound peptide.

1. Resin Preparation and Swelling:

-

Place the peptide-resin from the previous cycle in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).

-

Swell the resin in DCM for at least 30 minutes.[9]

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

-

Agitate the mixture for 30 minutes at room temperature.[10]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (5 x 10 mL/g of resin) to remove residual TFA.[10]

3. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.[5]

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (3 x 10 mL/g of resin).[9]

4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).[9][11]

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.[9]

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[9]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[3]

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).[7]

5. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][7]

Photocleavage of Peptides Containing 2-Nitrophenylalanine

The incorporation of 2-nitrophenylalanine allows for the light-induced cleavage of the peptide backbone.[7] This process is valuable for releasing a bioactive peptide from an inactive, caged form in a controlled manner.

Proposed Mechanism of Photocleavage:

The following diagram illustrates the proposed mechanism for the photocleavage of a peptide containing a 2-nitrophenylalanine residue.[3]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. In Vivo Application of Photocleavable Protein Interaction Reporter Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Team:Bielefeld-CeBiTec/Project/toolbox/photolysis - 2017.igem.org [2017.igem.org]

- 8. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - OAK Open Access Archive [oak.novartis.com]

- 10. benchchem.com [benchchem.com]

- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Boc-2-nitro-L-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-nitro-L-phenylalanine, a key building block in peptide synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends in common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.

Physicochemical Properties

This compound, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is a solid at room temperature. Its chemical structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar nitro group, results in a molecule with moderate polarity. This structural composition is a key determinant of its solubility profile in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.30 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale & Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. For the related compound Boc-L-phenylalanine, solubility in DMSO is reported as 100 mg/mL (376.92 mM).[1] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent widely used in peptide synthesis, known to be effective for dissolving protected amino acids.[2][3] |

| Tetrahydrofuran (THF) | 4.0 | Moderate | A less polar ether that should offer moderate solubility. |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate | A moderately polar solvent. |

| Dichloromethane (DCM) | 3.1 | Moderate to Low | A common solvent for organic synthesis; its lower polarity might limit the solubility of the polar functional groups. |

| Acetonitrile (ACN) | 5.8 | Moderate to Low | A polar aprotic solvent, but may be less effective than DMSO or DMF. |

| Methanol (MeOH) | 5.1 | Moderate to Low | A polar protic solvent. Solubility of protected amino acids in alcohols can be variable.[4] |

| Ethanol (EtOH) | 4.3 | Low | Less polar than methanol, likely resulting in lower solubility. The unprotected L-phenylalanine is insoluble to very slightly soluble in ethanol.[5] |

| Hexanes/Heptane | 0.1 | Very Low | Non-polar aliphatic hydrocarbons are unlikely to dissolve this moderately polar compound. |

| Water | 10.2 | Very Low | The large non-polar Boc group significantly reduces aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

This is the gold standard method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then collect the supernatant.

-

Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

This method is suitable for rapidly assessing solubility in multiple solvents.

Materials:

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

96-well plates (UV-transparent if using a plate reader)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis) or HPLC system with an autosampler

Procedure:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Add a small, known volume of the stock solution to each well.

-

Seal the plate and shake for a predetermined period (e.g., 2-18 hours) at a controlled temperature.

-

Measure the absorbance or analyze the concentration of the dissolved compound in each well using a plate reader or by HPLC. The point at which the compound precipitates indicates its approximate solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and selecting an appropriate solvent system.

Caption: Workflow for solubility determination and solvent selection.

This guide provides a foundational understanding and practical protocols for assessing the solubility of this compound. By applying these methodologies, researchers can effectively characterize this important reagent and optimize its use in their scientific endeavors.

References

Spectroscopic and Synthetic Profile of Boc-2-nitro-L-phenylalanine: A Technical Guide

Introduction

N-tert-butoxycarbonyl-2-nitro-L-phenylalanine (Boc-2-nitro-L-phenylalanine) is a derivative of the amino acid L-phenylalanine, incorporating two key chemical modifications: the N-terminal amine is protected by a tert-butoxycarbonyl (Boc) group, and a nitro (-NO₂) group is substituted at the ortho (2-position) of the phenyl ring. These modifications are of significant interest to researchers in peptide synthesis and drug development. The Boc group provides a stable, acid-labile protecting group essential for stepwise peptide synthesis. The presence of the ortho-nitro group on the phenyl ring can introduce unique steric and electronic properties, potentially influencing the conformation and biological activity of peptides incorporating this amino acid. This guide provides a detailed overview of the predicted spectroscopic data (NMR, IR) for this compound and a general experimental protocol for its synthesis.

It is important to note that while this compound is commercially available, detailed experimental spectroscopic data is not widely published. Therefore, the data presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Experimental Protocols

A general and widely used method for the N-protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2] This procedure can be adapted for the synthesis of this compound from 2-nitro-L-phenylalanine.

General Procedure for N-Boc Protection of 2-nitro-L-phenylalanine:

-

Dissolution: Dissolve 2-nitro-L-phenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and water. To aid dissolution, add 1 M sodium hydroxide (NaOH) solution until the amino acid is fully dissolved and the solution reaches a pH of approximately 9-10.

-

Reaction: To the cooled (0-5 °C) and stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent, such as ethyl acetate, to remove any unreacted Boc₂O and byproducts.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 1 M hydrochloric acid (HCl) or citric acid solution. The product will often precipitate out of solution. Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or chromatography if necessary.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectra of Boc-L-phenylalanine and the well-documented effects of an ortho-nitro substituent on a phenyl ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show characteristic signals for the Boc group, the amino acid backbone, and the ortho-substituted aromatic ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The presence of the electron-withdrawing nitro group at the ortho position is expected to cause a downfield shift of the aromatic protons, particularly the proton at the 6-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Aromatic H-3 |

| ~7.6 - 7.8 | t | 1H | Aromatic H-5 |

| ~7.4 - 7.6 | t | 1H | Aromatic H-4 |

| ~7.3 - 7.5 | d | 1H | Aromatic H-6 |

| ~4.4 - 4.6 | m | 1H | α-CH |

| ~3.2 - 3.4 | dd | 1H | β-CH₂ |

| ~3.0 - 3.2 | dd | 1H | β-CH₂ |

| ~5.0 | d | 1H | NH |

| ~1.4 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃. Chemical shifts are approximate and coupling constants have not been predicted.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the Boc and amino acid moieties. The ortho-nitro group is expected to significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic Acid C=O |

| ~155 | Boc C=O |

| ~149 | Aromatic C-2 (C-NO₂) |

| ~134 | Aromatic C-4 |

| ~133 | Aromatic C-6 |

| ~128 | Aromatic C-5 |

| ~125 | Aromatic C-3 |

| ~132 | Aromatic C-1 |

| ~80 | C (CH₃)₃ |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| ~28 | C(C H₃)₃ |

Solvent: CDCl₃. Chemical shifts are approximate.

Predicted IR Data

The infrared spectrum of this compound is predicted to display characteristic absorption bands for the N-H, C=O, and nitro functional groups. The most prominent features will be the strong, broad O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and the strong symmetric and asymmetric stretches of the nitro group.[3][4][5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3000-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~2980, 2930 | Medium | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Boc group) |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch |

| ~1500, 1450 | Medium | C=C Stretch (Aromatic) |

| ~1160 | Strong | C-O Stretch (Boc group) |

| ~850 | Medium | C-N Stretch (Ar-NO₂) |

| ~750 | Strong | C-H Out-of-plane bend (ortho-disubstituted) |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The provided data and protocols serve as a valuable resource for the effective utilization of this compound in peptide synthesis and medicinal chemistry research.

References

The Dawn of Photolabile Chemistry: A Technical Guide to 2-Nitrobenzyl Protecting Groups

An in-depth exploration of the discovery, mechanisms, and application of 2-nitrobenzyl photolabile protecting groups for researchers, scientists, and drug development professionals.

The advent of photolabile protecting groups (PPGs) has revolutionized the fields of chemistry, biology, and materials science by offering precise spatiotemporal control over the release of active molecules. Among the pioneering and most enduring classes of PPGs are those based on the 2-nitrobenzyl scaffold. This technical guide delves into the history, photochemical mechanism, and practical application of 2-nitrobenzyl protecting groups, providing a comprehensive resource for their utilization in research and development.

A Historical Perspective: The Genesis of Photocleavable Moieties

The concept of using light to cleave a covalent bond and unmask a functional group was first demonstrated in the early 1960s. In a landmark 1962 publication, J.A. Barltrop and P. Schofield reported the use of ultraviolet light to release glycine from N-benzylglycine, laying the foundational principles for photolabile protecting groups. Their subsequent work, detailed in a 1965 paper in the Journal of the Chemical Society, further explored the photosensitive nature of certain organic molecules, including 2-nitrobenzyl derivatives.[1][2][3]

However, it was the seminal 1970 paper by A. Patchornik, B. Amit, and R.B. Woodward in the Journal of the American Chemical Society that truly ignited widespread interest in 2-nitrobenzyl PPGs.[4] They introduced the 6-nitroveratryloxycarbonyl (NVOC) group, a 4,5-dimethoxy-2-nitrobenzyl-based carbamate, for the protection of amines. This work showcased the practical utility of these PPGs in peptide synthesis and established the 2-nitrobenzyl framework as a robust and versatile tool for photochemistry.

The Mechanism of Photolytic Cleavage: A Norrish Type II Rearrangement

The photolytic cleavage of 2-nitrobenzyl protecting groups proceeds through a well-established intramolecular redox reaction, generally described as a Norrish Type II rearrangement.[3] The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group to a triplet diradical state.

The key steps of the mechanism are as follows:

-

Photoexcitation: Upon absorption of light, the 2-nitrobenzyl group is promoted to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[5]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization to form a five-membered ring intermediate.

-

Cleavage: This cyclic intermediate is unstable and rearranges to release the protected functional group (as a carboxylic acid, alcohol, or amine) and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[5][6]

The overall quantum yield of this process, which is the efficiency of converting absorbed photons into cleaved molecules, is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.[5][7][8] Electron-donating groups, such as methoxy groups in the NVOC derivative, can red-shift the absorption maximum and influence the quantum yield.

Quantitative Data on Photolysis

The efficiency of photolytic cleavage is a critical parameter for the practical application of 2-nitrobenzyl protecting groups. The quantum yield (Φ) is a measure of this efficiency and is dependent on the specific derivative and the experimental conditions.

| 2-Nitrobenzyl Derivative | Protected Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl | Carboxylate | ~300-365 | 0.01 - 0.3 | [7] |

| 1-(2-Nitrophenyl)ethyl | Phosphate | ~340 | 0.49 - 0.63 | [9] |

| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Carbamate | 350 | ~0.05 | [4] |

| 2-Nitrobenzyl alcohol | - | various | ~0.6 | [6][10] |

| α-Methyl-2-nitrobenzyl | Carbamate | 365 | Varies | [11] |

| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 (vs. 0.033 for 2-NB) | [3] |

Note: Quantum yields can vary significantly based on solvent, pH, and the nature of the protected substrate. The data presented here are for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and photolytic removal of 2-nitrobenzyl protecting groups for common functional groups.

Protection of Alcohols as 2-Nitrobenzyl Ethers

Materials:

-

Alcohol

-

2-Nitrobenzyl bromide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 - 1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Photolytic Deprotection of 2-Nitrobenzyl Ethers

Materials:

-

2-Nitrobenzyl protected alcohol

-

Solvent (e.g., ethanol, dioxane, chloroform, or a mixture with water)

-

Photochemical reactor (e.g., immersion-type with a mercury lamp or LED array)

-

Pyrex or quartz reaction vessel (depending on the desired wavelength cutoff)

Procedure:

-

Dissolve the 2-nitrobenzyl protected alcohol in a suitable solvent to a concentration of 0.01-0.05 M.[12]

-

Transfer the solution to a Pyrex or quartz photochemical reaction vessel. For substrates sensitive to shorter UV wavelengths, a Pyrex vessel (which filters out light below ~300 nm) is recommended.

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent oxidation of the resulting nitroso byproduct.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp emitting at ~365 nm) while maintaining the reaction temperature with a cooling system.

-

Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and the light source intensity.[13]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography to remove the 2-nitrosobenzaldehyde byproduct. In some cases, an acidic or basic wash during work-up can help remove the byproduct.

Protection of Carboxylic Acids as 2-Nitrobenzyl Esters

Materials:

-

Carboxylic acid

-

2-Nitrobenzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or THF

Procedure (Steglich Esterification):

-

To a solution of the carboxylic acid (1.0 eq), 2-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Photolytic Deprotection of 2-Nitrobenzyl Esters

The procedure is analogous to the deprotection of 2-nitrobenzyl ethers described above. The 2-nitrobenzyl ester is dissolved in a suitable solvent and irradiated with UV light until the cleavage is complete, yielding the free carboxylic acid and 2-nitrosobenzaldehyde.

Protection of Amines as 2-Nitrobenzyloxycarbonyl (NBOC or Z(2-NO2)) Carbamates

Materials:

-

Amine

-

2-Nitrobenzyl chloroformate or 2-Nitrobenzyl 4-nitrophenyl carbonate

-

Base (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., dioxane, THF, water)

Procedure using 2-Nitrobenzyl 4-nitrophenyl carbonate:

-

Dissolve the amino acid (e.g., Alanine, 1.0 eq) in a mixture of THF and 2M aqueous sodium hydroxide.[12]

-

Add a solution of 2-nitrobenzyl 4-nitrophenyl carbonate (1.2 eq) in THF and stir the mixture at room temperature for 24 hours.[12]

-

Remove the THF under reduced pressure. The precipitated sodium 4-nitrophenolate can be filtered off.

-

Acidify the filtrate to pH 5-6 with 2M HCl and extract with diethyl ether to remove excess reagent and 4-nitrophenol.

-

Further acidify the aqueous phase to pH 1 and extract thoroughly with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product, which may crystallize upon concentration.

Photolytic Deprotection of NBOC-Protected Amines

The general procedure for photolysis described for 2-nitrobenzyl ethers is applicable here. It is often advantageous to include an aldehyde scavenger, such as semicarbazide hydrochloride, in the reaction mixture to trap the 2-nitrosobenzaldehyde byproduct and prevent side reactions with the liberated amine.[12]

Conclusion

The discovery and development of 2-nitrobenzyl protecting groups marked a pivotal moment in synthetic chemistry, ushering in an era of photocontrol. From their early explorations to their widespread use in complex molecular synthesis and biological "caging" experiments, these PPGs have proven to be an invaluable tool. A thorough understanding of their history, mechanism, and the practical aspects of their application, as detailed in this guide, empowers researchers to harness the power of light for precise molecular manipulation. As research continues to refine and expand the repertoire of photolabile groups, the foundational principles established by the 2-nitrobenzyl family will undoubtedly continue to inspire innovation in this exciting field.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. 883. Organic photochemistry. Part II. Some photosensitive protecting groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. nathan.instras.com [nathan.instras.com]

The Nitro Group in Boc-Phenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. Among these, nitrated phenylalanine derivatives, particularly those protected with the tert-butyloxycarbonyl (Boc) group, serve as versatile building blocks. The introduction of a nitro (-NO₂) group onto the phenyl ring of phenylalanine significantly alters its electronic, steric, and metabolic properties. This technical guide provides an in-depth exploration of the role of the nitro group in Boc-phenylalanine derivatives, offering a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

The nitro group is a strong electron-withdrawing group, which can influence peptide conformation, enhance binding affinities to biological targets, and serve as a precursor for further chemical modifications.[1] Its presence can introduce unique properties, such as altered biological activity and the ability to act as a spectroscopic probe.[2] This guide will cover the synthesis, properties, and applications of these valuable compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical and Spectroscopic Data

The introduction of a nitro group onto the phenyl ring of Boc-phenylalanine significantly impacts its physicochemical properties. These alterations are crucial for understanding the behavior of these derivatives in synthetic and biological systems. The following tables summarize key quantitative data for 3-nitro and 4-nitro Boc-L-phenylalanine.

Table 1: Physicochemical Properties of Boc-Nitro-L-Phenylalanine Derivatives

| Property | Boc-3-nitro-L-phenylalanine | Boc-4-nitro-L-phenylalanine | Reference(s) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | C₁₄H₁₈N₂O₆ | [3][4] |

| Molecular Weight | 310.30 g/mol | 310.30 g/mol | [3][4] |

| Predicted pKa (Carboxylic Acid) | 3.73 ± 0.10 | No data available | [4] |

| XLogP3 | 2.3 | 1.6 | [3][4] |

| Appearance | White solid | Faintly yellow powder | [3][4] |

Table 2: Spectroscopic Data for Boc-4-nitro-L-phenylalanine

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| FTIR (KBr Pellet) | - Asymmetric NO₂ stretch: ~1523 cm⁻¹ - Symmetric NO₂ stretch: ~1343 cm⁻¹ - C=O stretch (urethane): ~1705 cm⁻¹ - C=O stretch (acid): ~1740 cm⁻¹ | [5][6] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.19 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 5.05 (d, 1H, NH), 4.70 (m, 1H, α-CH), 3.30 (m, 2H, β-CH₂), 1.43 (s, 9H, Boc) | [7] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 175.5 (C=O, acid), 155.2 (C=O, Boc), 147.1 (Ar-C-NO₂), 144.5 (Ar-C), 130.5 (Ar-CH), 123.8 (Ar-CH), 80.5 (C(CH₃)₃), 54.0 (α-CH), 37.5 (β-CH₂), 28.3 (C(CH₃)₃) | [7][8] |

| UV-Vis (in Ethanol) | λ_max ≈ 275 nm | [9] |

Note: NMR data is estimated based on similar compounds, as a definitive spectrum for Boc-4-nitro-L-phenylalanine was not found in the search results.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-p-nitrophenylalanine

This protocol describes the protection of the amino group of L-p-nitrophenylalanine using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

-

L-p-nitrophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Dissolve L-p-nitrophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (2.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Boc-L-p-nitrophenylalanine as a faintly yellow powder.[10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-p-nitrophenylalanine

This protocol outlines a standard cycle for the incorporation of a Boc-p-nitrophenylalanine residue into a peptide chain using Boc/Bzl chemistry on a Merrifield resin.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Boc-L-p-nitrophenylalanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[11]

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a 10% solution of DIPEA in DCM for 2 minutes.[13]

-

Drain and repeat the neutralization step for another 2 minutes.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling of Boc-L-p-nitrophenylalanine:

-

In a separate vessel, dissolve Boc-L-p-nitrophenylalanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.[14]

-

Add this solution to the resin.

-

Add DIC (3 equivalents) to the resin slurry.[14]

-

Agitate the reaction vessel for 2-4 hours at room temperature. The nitro group can slightly slow down the coupling reaction, so extended coupling times or double coupling might be necessary.[15]

-

Monitor the reaction completion using the Kaiser test (a negative test indicates complete coupling).[14]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).[14]

The peptide chain can then be further elongated by repeating steps 2-5 for each subsequent amino acid.

Role in Modulating Signaling Pathways

The unique electronic properties conferred by the nitro group make nitro-phenylalanine derivatives valuable tools for designing peptides that modulate biological signaling pathways. These peptides can act as inhibitors or probes for various enzymes and receptors.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is implicated in numerous diseases, including cancer.[16] Peptides containing modified amino acids can be designed as potent and selective kinase inhibitors.[17]

AKT Kinase Inhibition:

The serine/threonine kinase AKT is a key node in cell survival and proliferation pathways. A study by Bauer et al. identified a Boc-phenylalanine-derived vinyl ketone as a submicromolar covalent inactivator of AKT1.[18] This finding highlights the potential of using phenylalanine derivatives to target the substrate-binding site of kinases. While this specific example does not use a nitro-phenylalanine, the principle of modifying the phenylalanine scaffold to achieve kinase inhibition is directly applicable. The electron-withdrawing nature of the nitro group could be exploited to modulate the reactivity of an incorporated warhead or to enhance binding interactions within the kinase active site.